molecular formula C9H9N B146758 2,6-Dimethylbenzonitrile CAS No. 6575-13-9

2,6-Dimethylbenzonitrile

Cat. No.: B146758
CAS No.: 6575-13-9
M. Wt: 131.17 g/mol
InChI Key: QSACPWSIIRFHHR-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzonitrile: is an organic compound with the chemical formula C₉H₉N . It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2,6-Dimethylbenzonitrile involves the reaction of benzoyl chloride with methyl sulfoxide to produce sodium benzenesulphinate. This intermediate is then reacted with methyl magnesium bromide to yield 2,6-dimethylbenzylamine. Finally, 2,6-dimethylbenzylamine is reacted with hydrogen chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylbenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzonitrile involves its ability to undergo chemical reactions and form new compounds. It serves as a building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. The nitrile group in this compound can participate in various chemical reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

  • 2,4-Dimethylbenzonitrile
  • 3,5-Dimethylbenzonitrile
  • 2,6-Dimethylbenzaldehyde

Comparison: 2,6-Dimethylbenzonitrile is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other dimethylbenzonitriles, this compound has distinct chemical properties and applications, making it valuable in various fields of research and industry .

Properties

IUPAC Name

2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACPWSIIRFHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215957
Record name 2,6-Dimethylbenzonitrile
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6575-13-9
Record name 2,6-Dimethylbenzonitrile
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Record name 2,6-Dimethylbenzonitrile
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Record name 6575-13-9
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Record name 2,6-Dimethylbenzonitrile
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Record name 2,6-dimethylbenzonitrile
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Record name 2,6-DIMETHYLBENZONITRILE
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Synthesis routes and methods

Procedure details

The preparation of 2,6-dimethyl DL-phenylalanines is disclosed by R. R. Herr, T. Enkoji & J. P. Dailey, J. Amer. Chem. Soc., 79, 4229(1957). The method involves the conversion of 2,6-dimethyl aniline into its diazonium salt, followed by treatment with potassium cyanide and cuprous cyanide to produce 2,6-dimethylbenzonitrile. The benzonitrile is reduced with lithium aluminum hydride to provide 2,6-dimethylbenzylamine, which is reacted with excess methyl iodide producing 2,6dimethylbenzyltrimethylammonium iodide. The trimethylammonium group is displaced with diethyl-2acetamidomalonate to form the amido diester, which is subsequently acidolysed to form the racemic mixture of 2,6-dimethylphenylalanine.
[Compound]
Name
2,6-dimethyl DL-phenylalanines
Quantity
0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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